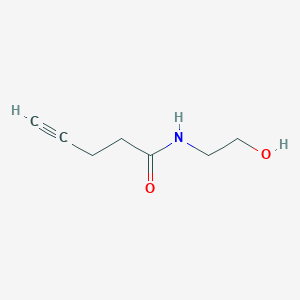

N-hydroxyethyl-4-pentynamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)pent-4-ynamide |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-7(10)8-5-6-9/h1,9H,3-6H2,(H,8,10) |

InChI Key |

SEXUFPCPLXJPQO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(=O)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for N Hydroxyethyl 4 Pentynamide

Established Synthetic Pathways to N-hydroxyethyl-4-pentynamide

Traditional methods for the synthesis of this compound primarily rely on classical amide bond formation reactions. These routes are well-documented and offer reliable access to the target compound from readily available starting materials.

Acyl Chloride Formation and Amidation Routes

A common and robust strategy for forming amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. fishersci.it This two-step process, when applied to the synthesis of this compound, begins with the conversion of 4-pentynoic acid to its more reactive acyl chloride derivative, 4-pentynoyl chloride. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.it

The resulting 4-pentynoyl chloride is a highly electrophilic species that reacts readily with the nucleophilic amine group of 2-aminoethanol (ethanolamine). youtube.comkhanacademy.org The reaction is typically performed in an aprotic solvent in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is generated. fishersci.itchemguide.co.uk The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the carbonyl carbon of the acyl chloride in a nucleophilic addition-elimination mechanism, leading to the formation of the stable amide bond and yielding this compound. chemguide.co.uklibretexts.org

General Reaction Scheme:

Activation: 4-pentynoic acid + SOCl₂ → 4-pentynoyl chloride + SO₂ + HCl

Amidation: 4-pentynoyl chloride + H₂N(CH₂)₂OH + Base → this compound + Base·HCl

This method is highly effective, though it requires the handling of moisture-sensitive and corrosive reagents like thionyl chloride and generates stoichiometric amounts of waste.

Carbodiimide-Based Coupling Reactions

To circumvent the need for the often harsh conditions of acyl chloride formation, direct coupling of the carboxylic acid (4-pentynoic acid) with the amine (2-aminoethanol) can be achieved using coupling reagents. Carbodiimides are a prominent class of reagents used for this purpose, acting as dehydrating agents to facilitate amide bond formation. wikipedia.org

Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comthermofisher.com The reaction mechanism involves the activation of the carboxylic acid's carboxyl group by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by the primary amine of 2-aminoethanol, forming the desired amide bond and generating a urea (B33335) byproduct. wikipedia.org

To enhance reaction yields and minimize side reactions, such as the formation of N-acylurea or racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are frequently incorporated. peptide.comthermofisher.com These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions but still highly reactive towards amines.

| Coupling Reagent | Additive | Key Characteristics | Byproduct Solubility |

| EDC | HOBt/NHS | Water-soluble reagent and byproduct | Water-soluble |

| DCC | HOBt/NHS | High-yielding, inexpensive | Insoluble in most organic solvents |

| DIC | HOBt/NHS | Used in solid-phase synthesis | Soluble in most organic solvents |

This approach is generally milder than the acyl chloride route and is compatible with a broader range of functional groups. The choice of carbodiimide often depends on the desired reaction conditions and the ease of separation of the urea byproduct. peptide.com

Novel and Emerging Synthetic Techniques for this compound Derivatives

More recent research has focused on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of amides and their derivatives. These novel techniques offer alternative strategic approaches to this compound and related structures.

N-Alkylation Approaches for Propargyl Amides

An alternative synthetic strategy involves forming the C-N bond of the hydroxyethyl (B10761427) moiety after the formation of the primary propargyl amide. This N-alkylation approach would begin with 4-pentynamide, which could then be alkylated on the nitrogen atom using a suitable 2-hydroxyethyl synthon. The direct N-alkylation of amides with alcohols represents an attractive, atom-economical process where water is the only byproduct. rsc.orgresearchgate.net This transformation is often facilitated by transition metal catalysts. researchgate.net While amides are weak bases, they can be converted to their more nucleophilic conjugate bases for alkylation, a process that can be achieved under phase-transfer catalytic (PTC) conditions. mdpi.com

This methodology provides a convergent route to N-substituted amides and has been demonstrated with various catalysts, including those based on ruthenium, cobalt, and nickel. researchgate.net The applicability of this method allows for the late-stage functionalization of a primary amide, offering flexibility in the synthesis of a library of N-substituted derivatives.

Dehydrative Cyclization Strategies for N-(2-Hydroxyethyl)amides

The N-(2-hydroxyethyl)amide structural motif, present in this compound, is a direct precursor to 2-oxazolines via dehydrative cyclization. mdpi.comresearchgate.net This transformation is a significant and widely used method for producing these important heterocyclic compounds. mdpi.com The cyclization is typically promoted by stoichiometric dehydrating agents or, more recently, by catalytic methods that offer improved atom economy.

Recent advances have demonstrated that this cyclization can be effectively promoted by catalytic amounts of triflic acid (TfOH), generating water as the sole byproduct. mdpi.comnih.gov This method is tolerant of various functional groups and can even be adapted for a one-pot synthesis directly from a carboxylic acid and an amino alcohol. mdpi.com Another innovative approach employs a metal-free, biomimetic organocatalyst derived from 1,3,5,2,4,6-triazatriphosphorine (TAP), which promotes the dehydrative cyclization with high efficiency and broad substrate scope, yielding 2-oxazolines in up to 99% yield. nih.govacs.org

| Catalyst/Promoter | Key Features | Byproduct |

| Triflic Acid (TfOH) | Catalytic, good functional group tolerance, one-pot potential. mdpi.comnih.gov | Water |

| TAP-derived Organocatalyst | Metal-free, biomimetic, high yields (up to 99%), gram-scale compatible. nih.govacs.org | Water |

These cyclization strategies highlight the synthetic utility of this compound as an intermediate for accessing more complex heterocyclic structures like 2-(but-3-yn-1-yl)-4,5-dihydrooxazole.

Metal-Catalyzed Coupling Reactions in Hydroxyethyl Amide Synthesis

Modern synthetic chemistry has increasingly turned to metal catalysis to achieve highly efficient and selective bond formations. The synthesis of amides, including hydroxyethyl amides, has benefited significantly from these developments. Transition-metal-catalyzed direct amidation of carboxylic acids or the coupling of alcohols and amines are highly atom-economic and environmentally friendly alternatives to classical methods. researchgate.net

Ruthenium-based catalytic systems, in particular, have been extensively studied for the direct synthesis of amides from alcohols and amines, where the only byproduct is hydrogen. researchgate.net Other base metals such as cobalt have also been employed in innovative hydroamidation reactions. For instance, a cobalt-catalyzed intermolecular oxidative hydroamidation of unactivated alkenes provides a single-step route to α-tertiary amides. nih.gov Furthermore, catalytic methods for synthesizing hydroxyalkyl amides from esters using heterogeneous catalysts have been developed, providing another pathway to these valuable compounds. google.com These metal-catalyzed approaches offer milder reaction conditions and greater functional group tolerance compared to traditional stoichiometric methods.

Analytical Techniques for Structural Elucidation of this compound

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure, connectivity, and mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Terminal Alkyne Proton (-C≡CH): A characteristic signal for the terminal acetylenic proton is anticipated as a triplet in the range of δ 2.0-2.5 ppm due to coupling with the adjacent methylene (B1212753) protons.

Methylene Protons adjacent to the Alkyne (-CH₂-C≡CH): These protons are expected to appear as a multiplet, likely a triplet of doublets, around δ 2.3-2.6 ppm, resulting from coupling to both the terminal alkyne proton and the other methylene group.

Methylene Protons adjacent to the Carbonyl Group (-CH₂-C=O): These protons would likely resonate as a triplet in the region of δ 2.4-2.7 ppm, coupled to the neighboring methylene group.

Methylene Protons of the N-hydroxyethyl Group (-NH-CH₂-CH₂-OH): Two distinct signals are expected for the N-hydroxyethyl moiety. The methylene group attached to the nitrogen (-NH-CH₂-) would likely appear as a quartet (or triplet of triplets) around δ 3.4-3.7 ppm, coupled to the amide proton and the other methylene group. The methylene group attached to the hydroxyl group (-CH₂-OH) is expected to resonate as a triplet around δ 3.6-3.9 ppm.

Amide Proton (-NH-): The amide proton signal is typically observed as a broad triplet in the range of δ 5.5-8.5 ppm, with its chemical shift and multiplicity being dependent on the solvent and temperature.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet and its chemical shift can vary significantly (δ 1.0-5.0 ppm) depending on concentration, solvent, and temperature, due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to have a chemical shift in the downfield region, typically around δ 170-175 ppm.

Alkyne Carbons (-C≡CH): The two carbons of the alkyne group will appear in the range of δ 70-90 ppm. The terminal carbon (-C≡C H) will be at the lower end of this range, while the internal carbon (-C ≡CH) will be at the higher end.

Methylene Carbons: The methylene carbons will have distinct signals in the aliphatic region. The carbon adjacent to the carbonyl group (-C H₂-C=O) is expected around δ 35-40 ppm. The carbon adjacent to the alkyne (-C H₂-C≡CH) would appear around δ 15-20 ppm. The methylene carbons of the N-hydroxyethyl group are expected at approximately δ 42-45 ppm (-NH-C H₂-) and δ 60-65 ppm (-C H₂-OH).

A summary of the predicted NMR data is presented in the tables below.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -C≡CH | 2.0 - 2.5 | t |

| -CH₂ -C≡CH | 2.3 - 2.6 | m |

| -CH₂ -C=O | 2.4 - 2.7 | t |

| -NH-CH₂ - | 3.4 - 3.7 | q or tt |

| -CH₂ -OH | 3.6 - 3.9 | t |

| -NH - | 5.5 - 8.5 | br t |

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | 170 - 175 |

| -C ≡CH | 80 - 90 |

| -C≡C H | 70 - 80 |

| -NH-C H₂- | 42 - 45 |

| -C H₂-OH | 60 - 65 |

| -C H₂-C=O | 35 - 40 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₁NO₂), the expected exact mass can be calculated.

Using high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) would be observed. The accurate mass measurement allows for the determination of the elemental formula.

Expected Mass Spectrometry Data:

Molecular Formula: C₇H₁₁NO₂

Molecular Weight: 141.17 g/mol

Expected [M+H]⁺ peak (monoisotopic): m/z 142.0817

Expected [M+Na]⁺ peak (monoisotopic): m/z 164.0636

In addition to the molecular ion, fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for amides include cleavage of the amide bond and fragmentation of the side chains. For this compound, characteristic fragments might correspond to the loss of water, the loss of the hydroxyethyl group, or cleavage at the bonds adjacent to the carbonyl and alkyne functionalities.

Chemical Reactivity and Mechanistic Investigations of N Hydroxyethyl 4 Pentynamide

Reactivity Profiles of the Terminal Alkyne Moiety

The terminal alkyne group is a cornerstone of synthetic organic chemistry, prized for its ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The acidic nature of the terminal C-H bond and the electron-rich triple bond are key to its reactivity.

The terminal alkyne of N-hydroxyethyl-4-pentynamide is amenable to a variety of addition reactions that functionalize the carbon-carbon triple bond. While specific studies on this compound are not extensively detailed in the literature, its reactivity can be inferred from the well-established chemistry of other terminal alkynes.

Hydroalkylation: This process involves the addition of an alkyl group and a hydrogen atom across the triple bond. Transition metal catalysis is often employed to facilitate this transformation, allowing for the synthesis of substituted alkenes. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Hydroboration: The reaction of the terminal alkyne with a borane (B79455) reagent, followed by oxidation, is a powerful method for the anti-Markovnikov hydration of the alkyne, yielding an aldehyde. Alternatively, the intermediate vinylborane (B8500763) can be used in cross-coupling reactions to form new carbon-carbon bonds.

Trifunctionalization: More complex transformations can introduce three new functional groups across the alkyne in a single operation. These reactions often proceed through a series of steps, potentially involving metal-catalyzed carbometalation followed by trapping with electrophiles.

A representative overview of these functionalization reactions is presented in Table 1.

Table 1: Representative Functionalization Reactions of Terminal Alkynes This table is interactive. Click on the headers to sort.

| Reaction | Reagents | Product Type |

|---|---|---|

| Hydroalkylation | Alkyl halide, Metal catalyst | Substituted alkene |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Aldehyde |

The proton attached to the sp-hybridized carbon of the terminal alkyne is weakly acidic, allowing for its removal by a suitable base to form a metal acetylide. This acetylide is a potent nucleophile and can participate in a variety of bond-forming reactions. Furthermore, direct C-H activation without the need for a strong base has emerged as a powerful strategy. chemrxiv.org

Transition metal catalysts, particularly those based on copper and silver, are known to activate terminal alkynes. nih.govacs.org For instance, copper(II) complexes can trigger alkyne C-H activation at room temperature through a radical-mediated process. acs.orgnih.govgre.ac.uk This involves the formation of a transient radical species that initiates the C-H bond activation via a four-membered ring intermediate. acs.orgnih.govgre.ac.uk The introduction of certain species, such as oxygen or aromatic halides, can also promote the C-H activation of terminal alkynes, often by facilitating radical formation and transfer. mdpi.com The C-H bond in the alkynyl group can also be weakened by the presence of a bromine adatom, facilitating its activation. rsc.org

The terminal alkyne moiety can be activated through radical-initiated processes. These reactions often involve the generation of a radical species that adds to the alkyne, initiating a cascade of events that can lead to the formation of complex cyclic or acyclic products. mdpi.com The activation can be triggered by a radical initiator or through single-electron transfer (SET) from a photocatalyst or a transition metal complex. nih.gov

For example, a radical can be generated from the dehalogenation of an aromatic halide, which then abstracts the hydrogen from the terminal alkyne to form an alkynyl radical. mdpi.com This alkynyl radical can then engage in subsequent reactions. Copper(II) complexes have been shown to facilitate a radical alkyne activation process through a four-membered ring intermediate. acs.orggre.ac.uk

Reactivity of the N-hydroxyethyl Amide Moiety

The N-hydroxyethyl amide functionality possesses two key reactive sites: the amide group itself and the terminal hydroxyl group. This combination allows for a range of intramolecular reactions, particularly cyclizations, as well as intermolecular reactions typical of amides.

The proximate hydroxyl and amide groups in this compound make it an ideal precursor for the synthesis of various five- and six-membered heterocycles.

2-Oxazolines: One of the most common transformations of N-(2-hydroxyethyl)amides is their dehydrative cyclization to form 2-oxazolines. thieme-connect.comacs.orgresearchgate.netacs.org This reaction can be promoted by a variety of reagents, including acid catalysts, phosphorus-based organocatalysts, and thermolysis of derived boron esters. thieme-connect.comitu.edu.tr The mechanism generally involves activation of the amide carbonyl or the hydroxyl group, followed by intramolecular nucleophilic attack of the hydroxyl oxygen onto the activated carbonyl carbon. acs.org A metal-free, biomimetic catalytic protocol using tris(o-phenylenedioxy)cyclotriphosphazene (TAP-1) has been developed for this cyclization, yielding 2-oxazolines in high yields. acs.orgacs.org

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, provides a general route to pyrroles. organic-chemistry.orgorganic-chemistry.org While not a direct cyclization of this compound, the alkyne moiety could potentially be transformed into a 1,4-dicarbonyl precursor to enable subsequent pyrrole formation. Sustainable methods for pyrrole synthesis using iridium catalysis have also been developed. nih.gov

Pyridines: Pyridine (B92270) synthesis can be achieved through various methods, including the Hantzsch dihydropyridine (B1217469) synthesis and modifications thereof. organic-chemistry.org Functionalization of the alkyne and amide moieties of this compound could generate precursors suitable for pyridine ring formation.

Thiazoles: Thiazole (B1198619) synthesis often involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis). organic-chemistry.orgnih.gov The this compound structure could be chemically modified to incorporate the necessary functional groups for thiazole synthesis. For instance, the alkyne could be converted to an α-haloketone, and the amide could be transformed into a thioamide.

Oxazoles: Oxazoles can be synthesized through various routes, such as the van Leusen oxazole (B20620) synthesis, which utilizes tosylmethylisocyanide (TosMIC). nih.gov Another common method is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. The this compound could serve as a starting material for the generation of such precursors.

A summary of potential heterocyclic products from this compound derivatives is presented in Table 2.

Table 2: Potential Heterocyclic Products from this compound Derivatives This table is interactive. Click on the headers to sort.

| Heterocycle | General Synthetic Strategy | Key Precursor from this compound |

|---|---|---|

| 2-Oxazoline | Intramolecular dehydrative cyclization | The molecule itself |

| Pyrrole | Paal-Knorr synthesis | 1,4-dicarbonyl compound |

| Pyridine | Hantzsch synthesis | 1,5-dicarbonyl compound or equivalent |

| Thiazole | Hantzsch synthesis | α-haloketone and thioamide |

The amide group in this compound can undergo nucleophilic acyl substitution, although amides are generally the least reactive of the carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org This reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.com Due to the poor leaving group ability of the amine moiety, these reactions typically require harsh conditions or activation of the carbonyl group.

Under strongly acidic or basic conditions, hydrolysis of the amide can occur to yield 4-pentynoic acid and 2-aminoethanol. Other strong nucleophiles can also displace the amino group, but such reactions are less common compared to the reactivity of more electrophilic carboxylic acid derivatives. libretexts.org The equilibrium of the reaction favors the direction that produces the weaker base. masterorganicchemistry.com

Oxidation and Reduction Pathways

The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: a terminal alkyne, a secondary amide, and a primary alcohol. The oxidation and reduction pathways of this compound are therefore predicted to involve transformations of these groups.

Oxidation Pathways:

The terminal alkyne group in this compound is susceptible to oxidation under various conditions. One potential pathway involves the ruthenium-catalyzed oxidation of the terminal alkyne in the presence of an N-oxide, which can lead to the formation of a corresponding amide. This transformation proceeds through a vinylidene intermediate that is subsequently oxidized to a ketene, followed by nucleophilic attack.

Another potential oxidative transformation targets the N-hydroxyethyl group. The thermal oxidation of N-alkyl-amides is known to form 1-amido-n-alkyl hydroperoxides. In the case of this compound, this could lead to the formation of hydroperoxide intermediates, which can then decompose into various products, including N-acyl-amides and aldehydes. Furthermore, oxoammonium-catalyzed oxidation via a hydride transfer mechanism presents a pathway for the oxidation of the N-substituted amine functionality to the corresponding imide.

The amide functionality itself is generally resistant to oxidation. However, the presence of the terminal alkyne and the hydroxyethyl (B10761427) group provides more reactive sites for oxidative transformations.

| Oxidizing Agent/Catalyst | Functional Group Targeted | Potential Product(s) |

| CpRuCl(PPh₃)₂ / 4-picoline N-oxide | Terminal Alkyne | N-(2-hydroxyethyl)-4-oxopentanamide |

| Thermal Oxidation (O₂) | N-hydroxyethyl group | 1-(4-pentynamido)ethyl hydroperoxide |

| Oxoammonium Catalyst / mCPBA | N-hydroxyethyl group | N-(4-pentynamoyl)glycolaldehyde |

Interactive Data Table: Predicted Oxidation Products of this compound

Note: The products listed are predicted based on the reactivity of analogous compounds and may not have been experimentally verified for this compound.

Reduction Pathways:

The reduction of this compound can selectively target either the alkyne or the amide functionality, depending on the reducing agent and reaction conditions.

The terminal alkyne can undergo partial reduction to yield an alkene. The stereochemical outcome of this reduction is highly dependent on the choice of catalyst. For instance, the use of a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) would be expected to produce the corresponding cis-alkene, N-hydroxyethyl-pent-4-enamide. Conversely, a dissolving metal reduction, such as with sodium in liquid ammonia, would likely yield the trans-alkene. Complete reduction of the alkyne to an alkane, N-hydroxyethyl-pentanamide, can be achieved through catalytic hydrogenation with catalysts like palladium on carbon.

The amide group is less reactive towards reduction than the alkyne. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the amide to the corresponding amine, N-(2-hydroxyethyl)pent-4-yn-1-amine. This reduction proceeds via a complex aluminum-hydride intermediate.

| Reducing Agent/Catalyst | Functional Group Targeted | Potential Product(s) |

| H₂ / Lindlar's Catalyst | Terminal Alkyne | N-hydroxyethyl-pent-4-enamide (cis) |

| Na / liq. NH₃ | Terminal Alkyne | N-hydroxyethyl-pent-4-enamide (trans) |

| H₂ / Pd/C | Terminal Alkyne | N-hydroxyethyl-pentanamide |

| LiAlH₄ | Amide | N-(2-hydroxyethyl)pent-4-yn-1-amine |

Interactive Data Table: Predicted Reduction Products of this compound

Note: The products listed are predicted based on the reactivity of analogous compounds and may not have been experimentally verified for this compound.

Detailed Mechanistic Studies of this compound Transformations

Catalytic Pathways and Transition State Analysis (e.g., Gold(I)-catalyzed cyclization)

The presence of both a nucleophilic amide and an electrophilic alkyne within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions. Gold(I) catalysts are particularly effective in promoting such transformations of amide-alkynes. nih.gov

The gold(I)-catalyzed cyclization of this compound is proposed to proceed through a series of well-defined steps. The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne, which enhances its electrophilicity. This activation facilitates the intramolecular nucleophilic attack by the amide oxygen, following a 5-endo-dig cyclization pathway. This step leads to the formation of a vinyl-gold intermediate.

Subsequent protodeauration of the vinyl-gold intermediate regenerates the gold(I) catalyst and yields an exocyclic enamide. Tautomerization of this enamide then leads to the final, more stable, γ-lactam product, a five-membered ring containing the amide nitrogen.

Transition State Analysis:

Computational studies on analogous systems suggest that the transition state for the nucleophilic attack of the amide on the gold-activated alkyne is the rate-determining step. The geometry of this transition state is crucial in determining the efficiency of the cyclization. The activation of the alkyne by the gold(I) catalyst lowers the energy barrier for this intramolecular attack, allowing the reaction to proceed under mild conditions. In some cases, the gold catalyst may play a dual role, activating both the alkyne and the nucleophile. nih.gov The transition state likely involves a concerted process where the amide oxygen attacks the alkyne as the gold-alkyne π-complex is formed.

Regio- and Stereoselective Reaction Mechanisms

Regioselectivity:

The regioselectivity of cyclization reactions of this compound is a critical aspect of its reactivity. In the context of intramolecular hydroamination/cyclization, the regiochemical outcome is dictated by the nature of the catalyst and the reaction conditions. For instance, organolanthanide-catalyzed hydroamination/cyclization of similar aminoalkynes has been shown to be highly regiospecific. nih.gov

In the case of this compound, the intramolecular attack can, in principle, occur in two ways: a 5-endo-dig cyclization involving the amide oxygen attacking the terminal carbon of the alkyne, or a 6-exo-dig cyclization with the amide nitrogen attacking the internal carbon of the alkyne. Gold(I) catalysis typically favors the endo-dig pathway for terminal alkynes, leading to the formation of a five-membered ring. This preference is attributed to the electronic and steric factors governing the transition state of the cyclization.

Stereoselectivity:

The stereoselectivity of the transformations of this compound becomes particularly relevant when chiral centers are introduced or formed during the reaction. In the context of gold-catalyzed cyclization, if the this compound substrate is chirally substituted, the stereochemistry of the starting material can influence the stereochemical outcome of the product. acs.org

For example, in the gold-catalyzed oxidative cyclization of chiral homopropargyl amides, the reaction has been shown to proceed with retention of stereochemistry, providing access to enantioenriched γ-lactams. acs.org This stereochemical control is achieved through the combination of a chiral auxiliary on the amide and the gold catalyst. The chiral environment dictates the facial selectivity of the intramolecular attack, leading to the preferential formation of one diastereomer. The development of asymmetric catalytic systems, for instance using chiral ligands on the gold catalyst, can also induce high levels of enantioselectivity in the cyclization of prochiral substrates. frontiersin.org

| Reaction Type | Regiochemical Preference | Stereochemical Control |

| Gold(I)-catalyzed Cyclization | 5-endo-dig | Substrate-controlled (with chiral substrates), Catalyst-controlled (with chiral catalysts) |

| Organolanthanide-catalyzed Hydroamination | Varies with catalyst and substrate | Can be highly stereoselective |

Interactive Data Table: Regio- and Stereoselectivity in this compound Transformations

Note: The information is based on studies of analogous systems and represents the expected selectivity for this compound.

N Hydroxyethyl 4 Pentynamide As a Versatile Building Block in Complex Organic Synthesis

Strategic Integration into Advanced Molecular Architectures

N-hydroxyethyl-4-pentynamide has been utilized as a key intermediate in the synthesis of complex, biologically relevant molecules. Its structure, featuring both a terminal alkyne and a hydroxyethyl (B10761427) amide group, allows for its strategic incorporation into larger molecular frameworks through sequential reactions targeting these distinct functional groups.

A notable example of its application is in the preparation of complex oxindole derivatives. Oxindoles are an important class of heterocyclic compounds that form the core structure of many pharmaceuticals. In this context, this compound serves as a precursor that can be attached to a core scaffold before further chemical transformations.

The synthesis and use of this compound have been described in the development of potential growth hormone releasers. The preparation involves a straightforward amidation reaction between 4-pentynoic acid and ethanolamine. acs.org

Table 1: Synthesis of this compound

| Reactants | Product |

|---|---|

| 4-Pentynoic acid | This compound |

Once synthesized, the terminal alkyne of this compound can undergo coupling reactions, such as the Sonogashira reaction, to link it to an aryl or vinyl halide. This capability was demonstrated in its use to synthesize a 1-(2-Diethylaminoethyl)-4-trifluoromethyl-6-[4-(N-hydroxyethylcarbamoyl)-1-butynyl]-3-hydroxy-3-(2-naphthyl)oxindole. acs.org In this synthesis, the this compound fragment is coupled to a complex oxindole core, showcasing its role as a building block for introducing a specific side chain into an advanced molecular architecture. acs.org

There is no specific information available in the reviewed scientific literature to provide a thorough and scientifically accurate account for the following sections as they pertain directly to this compound:

Role in Multicomponent Reaction Systems

While the functional groups within this compound suggest theoretical potential for such applications, the absence of specific research findings prevents the creation of content that would meet the required standards of accuracy and detail. To generate information for these sections would be speculative and would violate the instruction not to introduce information outside the explicit scope of documented research.

Applications in Click Chemistry and Bioorthogonal Labeling Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-hydroxyethyl-4-pentynamide

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, specificity, and biocompatibility under controlled conditions. In this reaction, a copper(I) catalyst facilitates the [3+2] cycloaddition between a terminal alkyne and an azide (B81097), yielding a stable 1,4-disubstituted 1,2,3-triazole ring.

This compound serves as the alkyne component in CuAAC reactions. The terminal alkyne is readily available for reaction with azide-modified molecules. The presence of the N-hydroxyethyl group can influence the solubility and pharmacokinetic properties of the resulting conjugates, often enhancing hydrophilicity, which is beneficial for biological applications.

The general reaction scheme involves the activation of the terminal alkyne of this compound by a copper(I) species, which then reacts with an azide-functionalized molecule of interest (e.g., a protein, nucleic acid, or small molecule). This process leads to the formation of a stable triazole linkage, covalently connecting the two entities. The reaction conditions are typically mild, often proceeding at room temperature in aqueous buffers, which is crucial for maintaining the integrity of biological macromolecules.

Table 1: Key Features of CuAAC with this compound

| Feature | Description |

|---|---|

| Reactants | This compound (alkyne), Azide-modified molecule |

| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole conjugate |

| Reaction Conditions | Typically aqueous solutions, room temperature |

| Key Advantage | High reaction rate and specificity |

Research findings have demonstrated the utility of alkyne-functionalized amides in CuAAC for various bioconjugation purposes. The specific kinetics and yields of reactions involving this compound would be dependent on the reaction partners, catalyst system, and solvent conditions employed.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Free Click Methodologies

While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can be a concern for applications in living systems. This limitation led to the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry variant. SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst.

Although this compound contains a terminal alkyne and is thus not inherently suited for SPAAC (which requires a strained cyclic alkyne), it can be conceptually linked to copper-free methodologies. For instance, molecules containing the this compound motif could be further modified to include a strained alkyne, or it could be used in other copper-free reactions that are compatible with terminal alkynes, though these are less common than SPAAC.

The primary advantage of copper-free methods is their enhanced biocompatibility, allowing for the labeling of molecules in living cells and organisms without the concern of copper-induced toxicity.

Table 2: Comparison of CuAAC and SPAAC

| Characteristic | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

|---|---|---|

| Alkyne Type | Terminal (e.g., this compound) | Strained Cyclooctyne (B158145) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Limited by copper toxicity | High, suitable for living systems |

| Reaction Rate | Generally very fast | Can be slower than CuAAC, but highly dependent on the cyclooctyne structure |

Design and Synthesis of this compound-Based Probes and Linkers

The structure of this compound makes it an attractive component for the design and synthesis of molecular probes and bifunctional linkers. The terminal alkyne provides a reactive handle for click chemistry, while the hydroxyethyl (B10761427) amide portion can be modified or serve as a point of attachment for other functional moieties.

Probes: A probe designed from this compound would typically consist of three parts:

The this compound core: Providing the alkyne for click ligation.

A reporter group: Such as a fluorophore (e.g., fluorescein, rhodamine) or an affinity tag (e.g., biotin). This group is typically attached via the hydroxyl group or by modifying the amide.

A reactive group (optional): For attachment to a specific target molecule.

The synthesis of such a probe would involve coupling the desired reporter molecule to the this compound backbone. This allows for the subsequent use of the probe in bioorthogonal labeling experiments, where the alkyne can be "clicked" onto an azide-modified target.

Linkers: As a linker, this compound can be used to connect two different molecules. For example, in the development of antibody-drug conjugates (ADCs), a linker containing this moiety could be attached to an antibody on one end and a cytotoxic drug on the other. The alkyne group would facilitate the conjugation step. The N-hydroxyethyl amide part of the linker can influence the stability and solubility of the final conjugate.

The synthesis of these linkers involves multi-step organic chemistry to introduce the necessary functional groups for attachment to the desired biomolecules. The versatility of the amide and hydroxyl groups allows for a range of synthetic strategies to be employed.

Computational and Theoretical Investigations of N Hydroxyethyl 4 Pentynamide Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

A hypothetical DFT study on this compound would typically involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations could then determine key electronic properties.

Table 1: Hypothetical Electronic Properties of N-hydroxyethyl-4-pentynamide from DFT

| Property | Description | Predicted Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. The terminal alkyne and amide groups would be expected to influence this value significantly. |

| Electron Density Distribution | A map showing the probability of finding an electron in different regions of the molecule. | This would likely show high electron density around the oxygen and nitrogen atoms of the amide and hydroxyl groups, and in the π-system of the carbon-carbon triple bond. |

| Electrostatic Potential Map | A visualization of the electrostatic potential on the electron density surface. | This would highlight electron-rich (negative potential) regions, such as the carbonyl oxygen, and electron-poor (positive potential) regions, like the hydroxyl and amide protons, indicating sites for electrophilic and nucleophilic attack, respectively. |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | These charges would quantify the polarity of bonds, such as the C=O, N-H, and O-H bonds, and help predict intermolecular interactions. wu.ac.th |

Reactivity descriptors, such as Fukui functions, could also be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack, providing a theoretical basis for understanding its chemical behavior. wu.ac.th

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulations for this compound have not been reported in the available literature. MD simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net This method is particularly useful for analyzing the conformational flexibility and intermolecular interactions of a molecule in various environments.

For this compound, an MD simulation could reveal:

Conformational Preferences: The molecule possesses several rotatable bonds. MD simulations would identify the most stable conformations (rotamers) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions. nih.gov

Solvent Effects: By simulating the molecule in a solvent like water, MD can show how solvent molecules arrange around the solute and how this affects its conformation and dynamics. researchgate.net

Intermolecular Interactions: Simulations of multiple this compound molecules would elucidate the nature and strength of intermolecular forces, such as hydrogen bonding. The hydroxyl and amide groups are prime sites for forming strong hydrogen bonds, which would significantly influence the bulk properties of the substance. dovepress.com The simulations could quantify parameters like the radial distribution function to describe the local ordering of molecules.

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Significance |

| Hydrogen Bonding | -OH, -NH | C=O, -OH | These are the strongest intermolecular forces expected, dictating properties like boiling point and solubility. |

| Dipole-Dipole | C=O, C-N, C-O | C=O, C-N, C-O | The polar amide and hydroxyl groups create a significant molecular dipole, leading to these interactions. |

| Van der Waals Forces | Entire molecule | Entire molecule | These non-specific interactions contribute to the overall cohesion of the material. |

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR)

While experimental spectra for this compound are not provided, quantum chemical calculations are a standard method for predicting spectroscopic parameters. mdpi.com These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. mdpi.com

IR Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies and their corresponding intensities. cardiff.ac.uk These calculations, often performed using DFT methods, can help assign experimental IR absorption bands to specific molecular vibrations. wu.ac.th

Table 3: Predicted IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | ~3300-3400 |

| N-H (amide) | Stretching | ~3300 |

| C≡C-H (terminal alkyne) | Stretching | ~3300 |

| C-H (alkane) | Stretching | ~2850-2960 |

| C≡C (alkyne) | Stretching | ~2100-2140 |

| C=O (amide I) | Stretching | ~1650 |

| N-H (amide II) | Bending | ~1550 |

NMR Spectroscopy: Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). mdpi.comdntb.gov.ua These calculations can predict the ¹H and ¹³C NMR spectra.

Table 4: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts

| Proton | Calculated Chemical Shift (ppm) | Expected Experimental Shift (ppm) |

| -C≡C-H | (Value) | ~2.0-3.0 |

| -CH₂-C≡C- | (Value) | ~2.0-2.5 |

| -CH₂-CH₂-C≡C- | (Value) | ~1.7-2.2 |

| -CO-NH- | (Value) | ~5.0-8.5 |

| -NH-CH₂- | (Value) | ~3.2-3.6 |

| -CH₂-OH | (Value) | ~3.5-4.0 |

| -CH₂-OH | (Value) | Variable (depends on solvent, concentration) |

Note: Actual calculated values would require a specific computational chemistry study.

Computational Mechanistic Elucidation of Reaction Pathways

There is no specific literature detailing computational studies on the reaction mechanisms of this compound. However, computational chemistry is a key tool for elucidating reaction pathways. For this molecule, theoretical studies could investigate various potential reactions.

For instance, the terminal alkyne is a versatile functional group that can undergo reactions like:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. Computational studies could model the reaction pathway, identify transition states, and calculate activation energies for the reaction of this compound with an azide (B81097).

Sonogashira Coupling: The palladium-catalyzed coupling with aryl or vinyl halides could be modeled to understand the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Hydrolysis of the Amide: The acid- or base-catalyzed hydrolysis of the amide bond could be investigated. DFT calculations could map the potential energy surface for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent bond cleavage.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed, providing deep insight into the reaction's feasibility and kinetics.

Advanced Bioconjugation Strategies Utilizing N Hydroxyethyl 4 Pentynamide Derivatives

Precision Site-Specific Labeling and Conjugation Methodologies

The ability to attach probes, drugs, or other functional moieties to specific sites on a biomolecule is crucial for understanding and manipulating biological processes. N-hydroxyethyl-4-pentynamide derivatives serve as key reagents in achieving such precision. The terminal alkyne of these molecules provides a reactive handle for CuAAC reactions, which are known for their high specificity and efficiency in aqueous solutions and at room temperature, conditions amenable to biological systems. idtdna.com

One common strategy for site-specific labeling involves the introduction of an azide (B81097) group onto a target protein through genetic or chemical means. For instance, a short peptide tag containing a lysine (B10760008) residue adjacent to a histidine-rich sequence (e.g., KH6 tag) can be genetically fused to a protein of interest. researchgate.net This tag can then be specifically recognized by a reagent complex, leading to the covalent attachment of a probe. While not directly using this compound, this principle of tag-based labeling highlights the methodologies where an alkyne-functionalized molecule like this compound could be employed for subsequent conjugation after initial site-specific modification.

Another powerful approach is the use of enzyme-mediated labeling. For example, a protein can be engineered to contain a recognition sequence for a specific ligase that covalently attaches a molecule containing a bioorthogonal handle. This enzymatic precision ensures that the modification occurs only at the desired location. Once an azide-bearing molecule is attached site-specifically, an this compound derivative functionalized with a reporter molecule (e.g., a fluorophore or biotin) can be "clicked" onto the azide, completing the site-specific labeling process.

The following table summarizes common approaches for achieving site-specific modification where this compound derivatives can be utilized in the subsequent click reaction.

| Methodology | Description | Key Features |

| Peptide Tag-Based Labeling | A short, genetically encoded peptide tag on the protein of interest is recognized by a labeling reagent. researchgate.netnih.gov | High specificity, minimal perturbation to the target protein. researchgate.netnih.gov |

| Enzyme-Mediated Ligation | An enzyme specifically recognizes a sequence on the target protein and ligates a functionalized substrate. | High efficiency and specificity under biological conditions. |

| Unnatural Amino Acid Incorporation | An amino acid with a bioorthogonal group (e.g., an azide) is incorporated into the protein at a specific site during translation. | Precise control over the modification site at the single amino acid level. |

Development of this compound-Functionalized Bioconjugation Reagents

The versatility of this compound lies in the ability to functionalize its core structure to create a diverse toolkit of bioconjugation reagents. The hydroxyl group provides a convenient point of attachment for various functional moieties, while the amide linkage offers stability. By modifying the hydroxyl group, researchers can synthesize a range of probes tailored for specific applications.

For instance, the hydroxyl group can be esterified or etherified with molecules such as:

Fluorophores: For fluorescent labeling and imaging of biomolecules.

Biotin: For affinity purification and detection via streptavidin binding.

Drug Molecules: For targeted drug delivery applications.

Cross-linking agents: To study protein-protein interactions or create hydrogels. chemrxiv.org

The synthesis of these functionalized reagents often involves standard organic chemistry transformations that are compatible with the alkyne and amide functionalities of the parent molecule. The development of such reagents expands the utility of this compound from a simple alkyne-containing building block to a sophisticated tool for molecular biology and materials science.

The table below illustrates the potential for creating a variety of bioconjugation reagents from an this compound scaffold.

| Functional Moiety | Resulting Reagent Type | Potential Application |

| Fluorescent Dye | Fluorescent Probe | Protein tracking and localization |

| Biotin | Affinity Tag | Protein isolation and purification |

| Polyethylene Glycol (PEG) | PEGylating Agent | Improving solubility and biocompatibility |

| Photosensitizer | Photodynamic Therapy Agent | Targeted cancer therapy |

Molecular Interaction Studies in Biological Systems

For example, a fluorescently labeled protein can be used in Förster Resonance Energy Transfer (FRET) experiments to study protein-protein interactions. By labeling two interacting proteins with a FRET donor and acceptor pair, researchers can measure the distance between the two proteins and monitor their association and dissociation in real-time.

Affinity-tagged proteins, for instance with biotin, can be used to pull down interacting partners from cell lysates. The biotinylated protein is immobilized on a streptavidin-coated support, and any proteins that bind to it can be co-purified and identified by mass spectrometry. This approach is instrumental in mapping protein interaction networks.

Furthermore, the covalent and stable nature of the triazole linkage ensures that the probe remains attached to the biomolecule of interest, providing a reliable means to track its journey through cellular compartments or to study its engagement with other molecules. The minimal size of the alkyne handle and the resulting triazole linkage is also advantageous, as it is less likely to perturb the natural interactions of the labeled biomolecule. nih.gov

Q & A

Q. What orthogonal validation methods are required to confirm the purity of this compound batches exceeding 99%?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.